molecular formula C12H18O4 B14743048 Dodec-2-ynedioic acid CAS No. 821-37-4

Dodec-2-ynedioic acid

Cat. No.: B14743048
CAS No.: 821-37-4
M. Wt: 226.27 g/mol
InChI Key: CMJVEIURJYLHCC-UHFFFAOYSA-N
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Description

Dodec-2-ynedioic acid is a dicarboxylic acid with a unique structure characterized by a triple bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. The reaction typically employs strong oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodec-2-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other functional derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.

    Substitution: Acid chlorides, alcohols, and amines are frequently used reagents in substitution reactions.

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Dodec-2-enedioic acid and dodecanedioic acid.

    Substitution: Esters, amides, and other functional derivatives.

Scientific Research Applications

Dodec-2-ynedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for wound healing and other medical applications.

    Industry: this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism by which dodec-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The compound’s unique structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Dodec-2-enedioic acid: A similar compound with a double bond instead of a triple bond.

    Dodecanedioic acid: A saturated dicarboxylic acid with no unsaturation in its carbon chain.

    Traumatic acid: Another dicarboxylic acid with a different structure and biological activity.

Uniqueness

Dodec-2-ynedioic acid’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity and biological properties. This feature differentiates it from other dicarboxylic acids and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

821-37-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dodec-2-ynedioic acid

InChI

InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-7,9H2,(H,13,14)(H,15,16)

InChI Key

CMJVEIURJYLHCC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC#CC(=O)O

Origin of Product

United States

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